molecular formula C19H20N2O4 B2357276 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034600-64-9

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2357276
CAS RN: 2034600-64-9
M. Wt: 340.379
InChI Key: ONBIEMAZBWWVFE-UHFFFAOYSA-N
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Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, a new series of benzofuran derivatives has been synthesized and their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, has been confirmed using techniques such as 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit significant chemical reactivity. For instance, they have been shown to inhibit PI3K and VEGFR-2, important enzymes that control a variety of physiological processes and have a critical role in apoptosis .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A range of synthetic techniques have been developed for the preparation of tetrahydrobenzofuran derivatives and related compounds, demonstrating the versatility of these molecules for further chemical modifications (Levai et al., 2002). These methodologies enable the exploration of these compounds' potential in various applications, including medicinal chemistry and material science.

  • Chemical Modifications and Derivatives : Research has led to the creation of various derivatives of tetrahydrobenzofurans, highlighting the compound's capacity for chemical transformations and its potential as a precursor for more complex molecules (Popsavin et al., 2002). Such derivatives have been explored for their biological activities, showcasing the broad research applications of this chemical scaffold.

Biological Activity and Applications

  • Antimicrobial Activity : A study has synthesized and evaluated a series of derivatives for their in vitro antibacterial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Idrees et al., 2020). This suggests that modifications to the core structure of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide could lead to potent antimicrobial agents.

  • Catalysis and Chemical Reactions : The compound and its derivatives have been utilized in catalysis and as intermediates in various chemical reactions, illustrating their role in synthetic chemistry and potential industrial applications (Bhattacharya & Kumar, 2005). These findings highlight the compound's utility in facilitating complex chemical transformations.

Mechanism of Action

Future Directions

Benzofuran derivatives, including “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, hold promise for future research due to their strong biological activities . Further mechanistic studies will be examined on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-18(22)17-13-7-3-5-9-15(13)25-21-17/h2,4,6,8,10,23H,3,5,7,9,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBIEMAZBWWVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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